molecular formula C24H20ClNO5 B12508022 (2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

(2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No.: B12508022
M. Wt: 437.9 g/mol
InChI Key: VCOOSNCILYPUPP-QFIPXVFZSA-N
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Description

(2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps, starting with the preparation of the amino acid backbone. The Fmoc protecting group is introduced to protect the amino group during subsequent reactions. The chlorophenoxy group is then attached through nucleophilic substitution reactions. The final product is obtained after deprotection and purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the multiple steps required for the synthesis, including the introduction of protecting groups, coupling reactions, and deprotection steps. The use of high-throughput purification techniques ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amino acids.

Scientific Research Applications

(2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.

    Medicine: Investigated for its potential as a therapeutic agent or drug precursor.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-(4-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid: Similar structure with a different position of the chlorine atom.

    (2S)-3-(3-bromophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid: Bromine substituent instead of chlorine.

    (2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid: Different amino acid backbone.

Uniqueness

The unique combination of the chlorophenoxy group, Fmoc protecting group, and amino acid backbone in (2S)-3-(3-chlorophenoxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid provides distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications and industrial processes.

Properties

Molecular Formula

C24H20ClNO5

Molecular Weight

437.9 g/mol

IUPAC Name

(2S)-3-(3-chlorophenoxy)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H20ClNO5/c25-15-6-5-7-16(12-15)30-14-22(23(27)28)26-24(29)31-13-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1

InChI Key

VCOOSNCILYPUPP-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](COC4=CC(=CC=C4)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(COC4=CC(=CC=C4)Cl)C(=O)O

Origin of Product

United States

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